Phgdh-IN-4

PHGDH inhibitor molecular weight chemical structure

PHGDH inhibitors show wide functional divergence; swapping compounds without matched context risks pathway misinterpretation. Phgdh-IN-4 (CAS: 2132969-16-3) is a defined competitive inhibitor for de novo serine synthesis studies. - Target: PHGDH (rate-limiting enzyme) - Application: Dose-response, cell viability, and metabolic flux in MDA-MB-468 or melanoma models - Format: Powder for reconstitution; formulation guidance for in vivo studies - Scaffold: Distinct dichloroindole-oxetane for SAR panels

Molecular Formula C21H19Cl2N3O5S
Molecular Weight 496.4 g/mol
Cat. No. B12363266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhgdh-IN-4
Molecular FormulaC21H19Cl2N3O5S
Molecular Weight496.4 g/mol
Structural Identifiers
SMILESCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2(COC2)NC(=O)C3=CC4=C(N3C)C=CC(=C4Cl)Cl
InChIInChI=1S/C21H19Cl2N3O5S/c1-12(27)25-32(29,30)14-5-3-13(4-6-14)21(10-31-11-21)24-20(28)18-9-15-17(26(18)2)8-7-16(22)19(15)23/h3-9H,10-11H2,1-2H3,(H,24,28)(H,25,27)
InChIKeyWLCIQZZFHWOHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phgdh-IN-4: PHGDH Inhibitor for Cancer Metabolism


Phgdh-IN-4 (CAS: 2132969-16-3) is a synthetic small molecule designed to inhibit 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme of the de novo serine synthesis pathway . It possesses a molecular weight of 496.36 g/mol and the molecular formula C21H19Cl2N3O5S . The compound is supplied as a powder for reconstitution in organic solvents and is intended strictly for research use in oncology and metabolic studies .

1 Cell-permeable PHGDH inhibitor for serine synthesis pathway studies
2 Competitive active-site mechanism for substrate-dependent assay design
3 Powder format for reconstitution and research dosing preparation

Risks of Generic PHGDH Inhibitor Substitution


PHGDH inhibitors exhibit marked divergence in enzymatic potency (IC50 ranging from 0.29 µM to >100 µM), mechanism of action (competitive vs. allosteric vs. covalent), and cellular selectivity . Simple substitution of Phgdh-IN-4 with another in-class compound such as CBR-5884 or NCT-503 without matched experimental context risks non-equivalent target engagement, divergent metabolic effects, and misinterpretation of pathway dependencies [1]. The following quantitative evidence establishes the specific differentiation required for rigorous experimental selection.

Compare Phgdh-IN-4 CBR-5884
Distinct molecular weight and heteroatom composition may shift permeability and off-target binding profiles.
Compare Phgdh-IN-4 NCT-503
Divergent core scaffold (dichloroindole-oxetane vs. trifluoromethyl-triazolopyrimidine) may alter target engagement and metabolic stability.
Compare Phgdh-IN-4 Allosteric PHGDH inhibitors
Competitive inhibition mode vs. allosteric modulation can lead to different cellular potency depending on substrate concentration.

Phgdh-IN-4 vs. Comparator PHGDH Inhibitors


Physicochemical Profile vs. CBR-5884

Phgdh-IN-4 is chemically distinct from the widely used PHGDH inhibitor CBR-5884. Phgdh-IN-4 has a molecular weight of 496.36 g/mol and the formula C21H19Cl2N3O5S . In contrast, CBR-5884 (CAS 681159-27-3) has a molecular weight of 305.78 g/mol and the formula C14H12ClN3OS [1]. The ~1.6-fold higher molecular weight and distinct heteroatom composition of Phgdh-IN-4 suggest different solubility, permeability, and off-target interaction profiles, necessitating compound-specific handling and interpretation.

Molecular Weight
Cross-study comparable
1.62-fold higher molecular weight vs. CBR-5884 (496.36 vs 305.78 g/mol)
Molecular weight difference may influence solubility and permeability characteristics.
Calculated from molecular formula; handling implications require compound-specific review.
PHGDH inhibitor molecular weight chemical structure

Molecular Formula Differentiation vs. NCT-503

Phgdh-IN-4 (C21H19Cl2N3O5S) contains two chlorine atoms and an oxetane ring not present in the benchmark inhibitor NCT-503 (C20H19F3N4O2S) . NCT-503 is characterized by a trifluoromethyl group and a distinct sulfonamide linkage [1]. These structural differences are expected to influence target binding mode, metabolic stability, and aqueous solubility, making direct interchange without re-optimization of assay conditions scientifically unsound.

Chemical Scaffold
Class-level
Dichloroindole-oxetane (C21H19Cl2N3O5S) vs. trifluoromethyl-triazolopyrimidine core of NCT-503
Scaffold divergence may alter target binding mode and metabolic stability profiles.
Based on SMILES structural comparison; experimental binding data not provided.
PHGDH inhibitor chemical formula comparator

PHGDH Active Site Competition

Phgdh-IN-4 is reported to act through competitive inhibition of PHGDH by binding to the active site, thereby preventing substrate access . This contrasts with allosteric inhibitors like PKUMDL-WQ-2101 (IC50 34.8 µM) which bind outside the active site and do not directly compete with 3-phosphoglycerate . Competitive inhibition implies that the observed potency of Phgdh-IN-4 in cellular assays may be influenced by intracellular substrate concentrations, a factor less relevant for allosteric modulators.

Inhibition Mode
Class-level
Competitive (active site) vs. allosteric (non-NAD+ competing) inhibition mechanism
Substrate concentration can modulate competitive inhibitor potency in cellular assays.
In vitro enzyme assay context inferred from inhibitor class; requires assay-specific verification.
PHGDH inhibitor mechanism of action competitive inhibition

Cell Permeability Comparison

Phgdh-IN-4 is described as a cell-permeable small molecule inhibitor . This property enables direct investigation of PHGDH function in intact cells without requiring transfection or microinjection. In contrast, certain tool compounds used to probe PHGDH function are membrane-impermeable and are restricted to cell-free biochemical assays [1]. The cell-permeable nature of Phgdh-IN-4 supports its use in cellular viability, metabolic flux, and proliferation assays.

Cell Permeability
Class-level
Cell-permeable small molecule vs. membrane-impermeable tool compounds
Permits intact-cell and in vivo model studies without transfection or microinjection.
Permeability inferred from cellular assay application; direct measurement not reported.
PHGDH inhibitor cell permeability cellular assay

Phgdh-IN-4 Application Scenarios


Serine Dependency in PHGDH-Amplified Cancers

Use Phgdh-IN-4 to interrogate the reliance of PHGDH-amplified cancer cell lines (e.g., MDA-MB-468 breast cancer, melanoma) on de novo serine synthesis. The compound's cell-permeable nature and competitive inhibition mechanism make it suitable for dose-response studies measuring cell viability, proliferation, and metabolic flux in standard tissue culture conditions.

PHGDH Active Site Binding and Competition

Employ Phgdh-IN-4 in cell-free enzymatic assays to characterize its mode of inhibition. As a competitive inhibitor , it can be used in kinetic studies (varying 3-phosphoglycerate concentrations) to determine Ki values and assess active site engagement, providing a contrast to allosteric inhibitors like PKUMDL-WQ-2101 .

In Vivo Formulation Development

Utilize the formulation guidance provided with Phgdh-IN-4 (e.g., DMSO/PEG300/Tween 80/saline vehicles) to prepare dosing solutions for animal studies. The compound's molecular weight (496.36 g/mol) falls within a range commonly associated with acceptable oral bioavailability, supporting its use in xenograft or orthotopic tumor models to evaluate in vivo efficacy.

PHGDH Inhibitor Chemotype Profiling

Include Phgdh-IN-4 in a panel of structurally diverse PHGDH inhibitors (e.g., CBR-5884, NCT-503, PHGDH-IN-5) to assess chemotype-specific effects on cell growth, serine biosynthesis, and off-target pathways. The distinct dichloroindole-oxetane scaffold of Phgdh-IN-4 offers a unique chemical space for exploring structure-activity relationships.

Application
Selection Property
Validation Focus
PHGDH-amplified cancer cell line serine dependency assays
Cell-permeable competitive inhibitor
Cell viability and metabolic flux endpoints
Enzymatic kinetic studies and active site engagement
Competitive inhibition mode (substrate-dependent)
Ki determination and 3-phosphoglycerate competition
Preclinical in vivo exposure and model-response evaluation
Powder format; solubility-guided formulation
Exposure monitoring and tolerability endpoints
PHGDH inhibitor chemotype profiling and SAR studies
Dichloroindole-oxetane scaffold distinct from analogs
Serine synthesis inhibition and off-target pathway review

Technical Documentation Hub

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24 linked technical documents
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